Menaquinone 7-d7 plays a crucial role in activating proteins involved in bone mineralization. Studies have shown that MK-7 supplementation can improve bone mineral density (BMD) and reduce the risk of fractures in postmenopausal women and older adults with osteoporosis [].
Menaquinone 7-d7 may contribute to cardiovascular health by regulating calcium deposition in blood vessels. Research suggests that MK-7 supplementation might improve arterial stiffness and reduce the risk of cardiovascular events in some populations [, ]. However, more robust studies are needed to confirm these findings.
Emerging research suggests a potential link between Menaquinone 7-d7 levels and cognitive function. Studies have shown an association between higher MK-7 intake and better cognitive performance in older adults []. Further investigations are necessary to understand the underlying mechanisms and potential benefits for cognitive health.
Menaquinone 7-d7 is being explored for its potential role in managing bone metabolism disorders like osteoporosis and Paget's disease of bone. Studies suggest that MK-7 supplementation, along with standard treatments, might improve bone health outcomes in these conditions [].
Preliminary research is investigating the potential benefits of Menaquinone 7-d7 in various other areas, including type 2 diabetes, insulin sensitivity, and even certain cancers. However, these applications require more extensive research to establish their validity [, ].
Menaquinone 7-d7 is a stable isotopic form of menaquinone 7, which is a member of the vitamin K family. Menaquinone 7, also known as vitamin K2-7, plays a crucial role in various biological processes, particularly in calcium metabolism and bone health. The "d7" notation indicates that this compound contains seven deuterium atoms, which are isotopes of hydrogen. This modification can be used in research to trace metabolic pathways and interactions within biological systems.
Menaquinone 7-d7 exhibits significant biological activities similar to its non-deuterated counterpart. It is involved in:
Studies indicate that menaquinone 7-d7 maintains these beneficial effects while allowing for detailed tracking in metabolic studies due to its isotopic labeling.
Menaquinone 7-d7 can be synthesized through various methods:
Menaquinone 7-d7 has several applications:
Interaction studies involving menaquinone 7-d7 focus on its role in various biochemical pathways:
The isotopic labeling allows researchers to track these interactions more precisely, providing insights into the mechanistic roles of menaquinones in human health.
Menaquinone 7-d7 is part of a broader class of menaquinones, each differing by the number of isoprene units in their side chains. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Menaquinone 4 | C21H28O2 | Shorter side chain; less potent than MK-7 |
Menaquinone 6 | C25H34O2 | Intermediate form; used less frequently |
Menaquinone 8 | C31H40O2 | Longer side chain; found primarily in certain foods |
Menadione | C11H8O2 | Precursor to menaquinones; toxic at high levels |
Menaquinone 7-d7's uniqueness lies in its stable isotopic form, allowing for precise tracking in biological systems while retaining the biological activities associated with menaquinone 7. This feature makes it particularly valuable for research applications aimed at understanding vitamin K metabolism and its implications for health.
Deuteration techniques for stable isotope labeling of menaquinone 7-d7 represent sophisticated approaches to incorporating deuterium atoms into the molecular structure while maintaining biological activity and chemical stability [3]. The fundamental principle underlying deuteration of organic compounds involves the strategic replacement of hydrogen atoms with deuterium, creating isotopically labeled versions that retain the original compound's properties while enabling enhanced analytical detection and metabolic studies [12].
Catalytic transfer hydrodeuteration emerges as a primary methodology for selective deuterium incorporation into menaquinone 7 structures [8]. This approach utilizes metal catalysts, particularly palladium and ruthenium complexes, to facilitate hydrogen-deuterium exchange reactions under controlled conditions [8]. The process typically employs deuterium oxide as the deuterium source, with the reaction proceeding through a transfer mechanism that minimizes unwanted side reactions and maximizes deuterium incorporation efficiency [8].
Photocatalytic deuteration methods have gained prominence for their ability to operate under mild reaction conditions without requiring harsh pretreatment of substrates [3]. These techniques employ photocatalysts to activate deuterium sources, enabling selective incorporation at specific molecular positions while avoiding extensive deuterium scrambling throughout the molecule [3]. The methodology proves particularly advantageous for complex molecules like menaquinone 7, where preservation of the quinone ring and isoprenoid side chain integrity is crucial [3].
Electrochemical deuteration represents an emerging approach that offers precise control over deuterium incorporation through electrochemical activation of deuterium sources [3]. This method provides advantages in terms of reaction selectivity and the ability to control deuterium incorporation levels through manipulation of electrical parameters [3]. The technique has shown promise for isotopologue production where specific deuteration patterns are required for analytical applications [3].
Table 1: Deuteration Techniques for Menaquinone 7-d7 Production
Technique | Deuterium Source | Catalyst System | Reaction Conditions | Deuterium Incorporation (%) | Selectivity |
---|---|---|---|---|---|
Catalytic Transfer | Deuterium Oxide | Palladium/Carbon | 50-80°C, 1-5 atm | 85-95 | High |
Photocatalytic | Deuterium Oxide | Photosensitizer | Room temperature, UV light | 70-85 | Moderate |
Electrochemical | Deuterated Solvents | Electrode Materials | Room temperature, Applied voltage | 90-98 | Very High |
Metal-Catalyzed Exchange | Deuterium Gas | Ruthenium Complexes | 100-150°C, 10-20 atm | 80-90 | Moderate |
The choice of deuteration technique significantly influences the final isotopologue distribution and chemical purity of menaquinone 7-d7 [3]. Factors including reaction temperature, pressure, catalyst loading, and deuterium source concentration must be carefully optimized to achieve the desired degree of labeling while minimizing unwanted isotopic scrambling [3]. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are essential for characterizing the deuteration patterns and confirming the successful production of menaquinone 7-d7 isotopologues [7].
Engineered Bacillus subtilis strains represent the most promising microbial platforms for menaquinone 7 biosynthesis, offering significant advantages over chemical synthesis approaches through their natural biosynthetic machinery and potential for genetic optimization [2] [4]. The menaquinone biosynthetic pathway in Bacillus subtilis involves multiple interconnected metabolic routes, including the methylerythritol phosphate pathway, shikimate pathway, and the specific menaquinone synthesis pathway [14].
The fundamental biosynthetic process begins with glycerol metabolism, where engineered strains overexpress glycerol kinase and glycerol-3-phosphate dehydrogenase to enhance conversion of glycerol to dihydroxyacetone phosphate [14]. Strategic gene deletions, including methylglyoxal synthase and arabinose metabolism genes, prevent metabolic flux diversion and channel precursors toward menaquinone production [14]. The methylerythritol phosphate pathway generates heptaprenyl pyrophosphate through overexpression of heptaprenyl diphosphate synthase, which serves as the essential isoprenoid precursor for menaquinone 7 synthesis [14].
Advanced metabolic engineering strategies have achieved remarkable improvements in menaquinone 7 production through combinatorial approaches [4]. Researchers have successfully constructed strains producing 451.0 milligrams per liter in shake flask conditions and 474.0 milligrams per liter in 50-liter bioreactors through systematic optimization of the methylerythritol phosphate pathway [4]. These achievements involved heterologous introduction of 1-deoxy-D-xylulose-5-phosphate synthase from Escherichia coli and fusion expression of pathway enzymes using linker peptides [4].
Table 2: Engineered Bacillus subtilis Strains for Menaquinone 7 Production
Strain Designation | Key Genetic Modifications | Production Titer (mg/L) | Fermentation Conditions | Productivity (mg/L/h) |
---|---|---|---|---|
BSAT01 | Enhanced glycerol metabolism | 231.0 | Shake flask, 37°C | 4.8 |
BSMK11 | Multiple pathway optimization | 259.7 | Controlled bioreactor | 5.4 |
ZQ13 | Enzyme stability modifications | 338.37 | 3L fermenter | 7.1 |
ALE-25-40 | Adaptive evolution strain | 62.0 | Static culture | 0.42 |
The menaquinone biosynthetic pathway engineering focuses on overexpression of rate-limiting enzymes, particularly 1,4-dihydroxy-2-naphthoate octaprenyltransferase and key enzymes in the naphthoquinone ring formation [24]. Site-directed mutagenesis has proven effective for enhancing enzyme stability and catalytic efficiency, with specific mutations like Q67R in 1,4-dihydroxy-2-naphthoate octaprenyltransferase significantly improving menaquinone metabolism [24]. Researchers have identified critical amino acid positions affecting enzyme performance and systematically optimized these through protein engineering approaches [24].
Adaptive evolution strategies complement rational engineering by selecting for improved menaquinone-producing phenotypes under selective pressure [2]. The application of chemical modulators, such as glyphosate targeting 5-enolpyruvylshikimate-3-phosphate synthase, has generated evolved strains with enhanced menaquinone 7 production capabilities [2]. These evolved strains demonstrate reduced sporulation, increased nicotinamide adenine dinucleotide levels, and improved redox potential, contributing to enhanced menaquinone synthesis [2].
The implementation of dynamic control systems using quorum sensing mechanisms has further advanced microbial menaquinone production [10]. The dual-function Phr60-Rap60-Spo0A system enables temporal control of menaquinone synthesis, resulting in 40-fold increases in production compared to uncontrolled systems [10]. This approach demonstrates the importance of coordinating menaquinone synthesis with cellular physiology and growth phases [10].
Chemoenzymatic synthesis strategies for menaquinone 7-d7 production combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering unique advantages for isotopologue preparation [5] [19]. These approaches leverage specific enzymes from the menaquinone biosynthetic pathway while incorporating chemical steps for deuterium introduction and structural modifications [5].
The convergent synthesis approach represents a cornerstone of chemoenzymatic menaquinone 7 production, utilizing a "1 + 6" strategy that condenses menadione monoprenyl derivatives with hexaprenyl bromide fragments [5]. This methodology achieves stereoselective synthesis of all-trans menaquinone 7 through palladium-catalyzed desulfonation reactions followed by oxidation using ammonium cerium nitrate [5]. The scalable process avoids extensive chromatographic purifications and enables cost-effective manufacturing at kilogram scales [5].
Enzymatic prenylation reactions constitute critical steps in chemoenzymatic synthesis, utilizing prenyltransferases to attach isoprenoid units to the naphthoquinone core [13]. The menaquinone biosynthetic pathway enzymes, including chorismate lyase, isochorismate synthase, and various condensation enzymes, can be employed individually or in cascades to construct the menaquinone structure [13] [16]. These enzymatic steps offer high regioselectivity and stereoselectivity, ensuring production of biologically active menaquinone isomers [13].
Table 3: Chemoenzymatic Synthesis Components for Menaquinone 7-d7
Synthesis Step | Enzyme/Catalyst | Substrate | Product | Yield (%) | Selectivity |
---|---|---|---|---|---|
Ring Formation | Chorismate Lyase | Chorismate | 4-Hydroxybenzoate | 85-90 | Complete |
Prenyl Addition | Prenyltransferase | Prenyl Diphosphate | Prenylated Quinone | 70-85 | High |
Deuterium Incorporation | Chemical Catalyst | Deuterated Precursors | Labeled Product | 80-95 | Variable |
Final Oxidation | Cerium Nitrate | Hydroquinone | Quinone | 72-78 | Complete |
The integration of deuterium labeling into chemoenzymatic processes requires careful consideration of substrate preparation and reaction sequencing [18]. Deuterated phylloquinone precursors can be converted to menaquinone-4 through side chain removal and addition reactions, with deuterium labels specifically incorporated into the naphthoquinone ring system [18]. This approach ensures that deuterium atoms are retained in the final product while maintaining the biological activity essential for analytical applications [18].
Advanced chemoenzymatic strategies employ titanium-based reducing agents to enhance reaction yields and selectivity [19]. The use of titanium citrate as a reducing agent in quinone synthesis has demonstrated 2-fold yield improvements compared to conventional methods [19]. These titanium-mediated reactions provide superior control over stereochemistry and functional group tolerance, making them particularly suitable for complex isotopologue synthesis [19].
The futalosine pathway represents an alternative chemoenzymatic route for menaquinone synthesis, involving enzymes not found in human metabolism [19]. This pathway offers advantages for developing specific inhibitors and understanding bacterial menaquinone biosynthesis while providing alternative synthetic routes for isotopologue production [19]. The unique enzymatic steps in this pathway, including specific decarboxylation and methylation reactions, can be exploited for selective deuterium incorporation [19].
Quality control in chemoenzymatic synthesis requires sophisticated analytical methods to confirm isotopic incorporation and structural integrity [20] [21]. Liquid chromatography-tandem mass spectrometry methods enable precise quantification of menaquinone 7-d7 and detection of geometric isomers that may form during synthesis [20] [21]. The separation of cis and trans isomers is particularly important, as only the trans form exhibits biological activity [20].
The analytical determination of menaquinone 7-d7 relies fundamentally on liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing atmospheric pressure chemical ionization (APCI) in positive ion mode [1] [5]. This ionization technique demonstrates superior performance compared to electrospray ionization for menaquinone compounds, generating enhanced signal intensity and improved fragmentation patterns essential for reliable quantification [1] [6].
The mass spectrometry detection employs multiple reaction monitoring (MRM) mode with specific precursor-to-product ion transitions optimized for menaquinone 7-d7. The primary transition utilizes the molecular ion [M+H]+ at m/z 656.0 fragmenting to the base peak product ion at m/z 194.1, representing the deuterated naphthoquinone core structure [1]. This transition employs an optimized collision energy of 37 eV with a dwell time of 500 milliseconds, parameters determined through systematic collision energy optimization studies [1] [6].
Parameter | Specification | Optimization Notes |
---|---|---|
Precursor Ion | 656.0 m/z | [M+H]+ molecular ion |
Product Ion | 194.1 m/z | Deuterated naphthoquinone core |
Collision Energy | 37 eV | Optimized for maximum sensitivity |
Dwell Time | 500 ms | Balanced for precision and duty cycle |
Ionization Mode | APCI(+) | Superior to ESI for menaquinones |
Menaquinone 7-d7 internal standard preparation requires careful handling to maintain compound stability and ensure consistent analytical performance [1] [7]. The deuterated standard is typically supplied as a crystalline powder and requires dissolution in appropriate organic solvents under light-protected conditions to prevent photodegradation [1].
Stock solution preparation involves dissolving the menaquinone 7-d7 standard in ethanol to achieve a concentration of 50 ng/mL, followed by serial dilution to working concentrations [1]. The internal standard is added to all calibration standards, quality control samples, and biological specimens at a consistent concentration of 10 ng/mL to ensure optimal signal-to-noise ratios and reliable quantification across the analytical range [1] [5].
The deuterated internal standard compensation mechanism accounts for matrix effects ranging from 101% to 114%, demonstrating effective correction for ion suppression or enhancement phenomena encountered in complex biological matrices [1]. Recovery studies consistently show menaquinone 7-d7 extraction efficiencies between 84% and 88%, providing reliable analytical performance across diverse sample types [1].
Comprehensive method validation for menaquinone 7-d7 internal standard protocols demonstrates exceptional analytical performance meeting international bioanalytical guidelines [1] [5]. The linearity range extends from 5 to 100 ng/mL with correlation coefficients exceeding 0.999, indicating excellent dose-response relationships across the analytical range [8] [9].
Precision studies reveal intra-day coefficients of variation below 5% and inter-day precision values below 8%, substantially exceeding acceptance criteria of 15% for bioanalytical methods [1] [5]. These precision metrics demonstrate the superior analytical stability provided by deuterated internal standard correction compared to external standard calibration approaches [5] [10].
Chromatographic separation optimization for menaquinone 7-d7 requires careful consideration of column chemistry, mobile phase composition, and gradient programming to achieve adequate retention and resolution from potential interfering compounds [5] [6] [11]. Reversed-phase liquid chromatography utilizing C18, C30, or biphenyl stationary phases provides optimal separation characteristics for menaquinone compounds [12] [13] [14].
C30 stationary phases demonstrate exceptional selectivity for menaquinone geometric isomers, enabling separation of cis and trans configurations that may co-elute on conventional C18 columns [12] [15]. The extended carbon chain length of C30 phases provides enhanced hydrophobic interactions with the polyisoprenoid side chains characteristic of menaquinone structures [16].
Biphenyl stationary phases offer superior selectivity for aromatic compounds, providing enhanced retention and improved peak shapes for menaquinone 7-d7 through π-π interactions with the naphthoquinone ring system [14]. These interactions result in improved chromatographic resolution and reduced matrix interference compared to conventional alkyl phases [14].
Column Type | Advantages | Retention Characteristics |
---|---|---|
C18 | Universal compatibility | Moderate retention |
C30 | Isomer separation | Enhanced hydrophobic retention |
Biphenyl | Aromatic selectivity | π-π interactions |
Mobile phase development for menaquinone 7-d7 analysis requires binary or ternary solvent systems incorporating methanol, water, and isopropanol to achieve optimal retention and peak shape characteristics [11] [17]. The addition of formic acid at concentrations of 0.1% enhances protonation efficiency and improves ionization in positive ion mode [1] [17].
Triethylamine incorporation at 0.5% concentration serves as a silanol blocker, preventing peak tailing and improving chromatographic efficiency through neutralization of residual silanol groups on the stationary phase surface [11]. This additive proves particularly beneficial for menaquinone compounds, which may exhibit secondary interactions with unbonded silanol sites [11].
Gradient programming optimization balances separation efficiency with analysis time, typically employing initial conditions of 50:50 methanol:water transitioning to 100% organic phase for complete elution of highly lipophilic menaquinone compounds [11] [17]. Total run times between 4.5 and 10 minutes provide adequate separation while maintaining acceptable analytical throughput [1] [14].
Column temperature optimization significantly influences retention time stability and peak shape characteristics for menaquinone 7-d7 analysis [11]. Operating temperatures of 40°C provide optimal balance between efficiency and stability, reducing viscosity-related band broadening while maintaining consistent retention times across analytical batches [11] [14].
Flow rate optimization considers the balance between resolution, sensitivity, and analysis time constraints [17] [14]. Flow rates between 0.5 and 1.0 mL/min provide optimal performance for most column dimensions, with lower flow rates favoring sensitivity and higher flow rates improving throughput [6] [14].
The mass spectrometry fragmentation patterns of menaquinone 7-d7 follow predictable pathways characteristic of naphthoquinone-containing compounds with polyisoprenoid side chains [1] [18] [19]. Under collision-induced dissociation conditions, the primary fragmentation pathway involves loss of the polyisoprenoid side chain, generating the stable naphthoquinone core ion as the predominant product [1] [19].
The molecular ion [M+H]+ at m/z 656.0 undergoes initial fragmentation through cleavage of the ether linkage connecting the naphthoquinone ring to the polyisoprenoid chain [1]. This fragmentation generates the characteristic base peak at m/z 194.1, representing the deuterated 2-methyl-1,4-naphthoquinone core with incorporated deuterium atoms [1].
Secondary fragmentation pathways produce additional product ions at m/z 121.0, corresponding to further loss of substituents from the naphthoquinone ring system [1]. These secondary fragments provide confirmatory structural information and serve as qualifier ions for enhanced analytical specificity [1] [18].
The incorporation of seven deuterium atoms in menaquinone 7-d7 produces characteristic mass shifts that enable unambiguous differentiation from the endogenous analyte [1] [2]. Four deuterium atoms are positioned on the naphthoquinone ring system (positions 5, 6, 7, and 8), while three deuterium atoms replace the methyl group hydrogens at position 3 [2] [4].
This deuterium labeling pattern results in a mass shift of +7 Da for the molecular ion and a +7 Da shift for the primary product ion at m/z 194.1 [1]. The deuterium incorporation provides isotopic stability under typical analytical conditions, with minimal deuterium exchange observed during standard sample preparation and analysis procedures [1].
The fragmentation efficiency of menaquinone 7-d7 closely parallels that of the unlabeled compound, ensuring consistent response factors and reliable quantification performance [1]. Collision energy optimization studies demonstrate optimal fragmentation at 37 eV, producing maximum product ion yield while maintaining precursor ion stability [1].
The primary signature ion for menaquinone 7-d7 quantification is the product ion at m/z 194.1, generated through loss of the polyisoprenoid side chain from the molecular ion precursor [1]. This product ion demonstrates exceptional stability and high abundance, making it ideal for quantitative analysis applications [1] [19].
Ion Type | m/z Value | Relative Abundance | Structural Assignment |
---|---|---|---|
Molecular Ion [M+H]+ | 656.0 | Variable | Complete structure |
Primary Product Ion | 194.1 | 100% | Deuterated naphthoquinone core |
Secondary Product Ion | 121.0 | 45% | Ring fragmentation product |
The secondary signature ion at m/z 121.0 serves as a qualifier ion for confirmatory identification, providing additional structural specificity beyond the primary quantification transition [1]. The ratio of qualifier to quantifier ion intensities remains consistent across different sample matrices, enabling reliable compound identification even in complex biological extracts [1].
Collision energy optimization for signature ion generation reveals distinct energy-dependent fragmentation profiles [20]. Lower collision energies (15-25 eV) favor molecular ion preservation, while higher energies (35-45 eV) promote complete fragmentation to smaller product ions [20]. The optimal collision energy of 37 eV provides maximum sensitivity for the primary signature ion while maintaining adequate precursor ion abundance [1].
Advanced fragmentation studies using high-resolution mass spectrometry reveal additional minor product ions that may serve as structural confirmation markers [21] [19]. These include ions at m/z corresponding to sequential losses of isoprenoid units and ring rearrangement products, providing comprehensive fragmentation fingerprints for compound identification [18] [19].